molecular formula C11H20N4O11P2 B602222 Cytidine Diphosphate Ethanolamine (CDPEA) CAS No. 3038-18-8

Cytidine Diphosphate Ethanolamine (CDPEA)

Cat. No.: B602222
CAS No.: 3038-18-8
M. Wt: 446.25
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Description

Cytidine Diphosphate Ethanolamine (CDPEA), also termed CDP-ethanolamine, is a nucleotide-derived intermediate in the Kennedy pathway (or CDP-ethanolamine pathway), which is essential for the de novo biosynthesis of phosphatidylethanolamine (PE) in eukaryotic cells . PE is a critical phospholipid for membrane structure, autophagy, and cell signaling . The Kennedy pathway involves three enzymatic steps:

Phosphorylation: Ethanolamine is phosphorylated by ethanolamine kinases (ETNK1 or ETNK2) to form phosphoethanolamine .

Cytidylylation: Phosphoethanolamine reacts with CTP via ethanolamine-phosphate cytidylyltransferase (PCYT2) to generate CDPEA .

Transfer: Ethanolamine phosphotransferase (EPT1/SELENOI) transfers the phosphoethanolamine moiety from CDPEA to diacylglycerol (DAG), yielding PE .

CDPEA synthesis is compartmentalized in the endoplasmic reticulum (ER) and is dynamically regulated by substrate availability and enzyme expression . Its pathway is distinct from the mitochondrial phosphatidylserine decarboxylation route for PE synthesis .

Properties

CAS No.

3038-18-8

Molecular Formula

C11H20N4O11P2

Molecular Weight

446.25

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Preparation Methods

Enzyme Sources and Reaction Mechanism

The enzyme ECT (EC 2.7.7.14) catalyzes the transfer of a cytidine monophosphate (CMP) group from cytidine triphosphate (CTP) to phosphoethanolamine, forming CDPEA and pyrophosphate. Early work isolated ECT from rat liver cytosol, achieving a reaction yield of 85–90% under optimized conditions. The reaction proceeds as follows:

CTP + PhosphoethanolamineECTCDPEA + Pyrophosphate\text{CTP + Phosphoethanolamine} \xrightarrow{\text{ECT}} \text{CDPEA + Pyrophosphate}

Recent studies have identified microbial sources of ECT, such as Saccharomyces cerevisiae and Escherichia coli, enabling scalable production through recombinant DNA technology.

Optimization of Reaction Conditions

Key parameters influencing enzymatic synthesis include:

ParameterOptimal RangeImpact on Yield
pH7.5–8.5< 7.5 reduces enzyme activity
Temperature37°CHigher temps denature ECT
CTP Concentration5–10 mMSubstrate inhibition >15 mM
Mg²⁺ Concentration5 mMEssential for cofactor binding

The inclusion of phosphatase inhibitors (e.g., sodium fluoride) prevents CDPEA degradation, while dialysis of enzyme extracts removes endogenous inhibitors.

Yield and Purification

Enzymatic synthesis typically achieves 90–95% conversion efficiency when using purified ECT. Post-reaction purification involves:

  • Ion-exchange chromatography (DEAE-cellulose column, pH 5.0)

  • Ethanol precipitation (3:1 v/v ethanol:aqueous solution)

  • Lyophilization for long-term storage

Labeled CDPEA (e.g., ¹⁴C-ethanolamine or ³²P-CDPEA) can be synthesized by substituting radiolabeled substrates, facilitating tracer studies in lipid metabolism.

Chemical Synthesis of CDPEA

Chemical methods, though historically significant, face challenges in regioselectivity and yield. The primary approach involves coupling cytidine monophosphate (CMP) with phosphoethanolamine through activating agents.

Step-wise Chemical Reactions

The synthesis proceeds via three stages:

  • CMP Activation :
    CMP is treated with dicyclohexylcarbodiimide (DCC) in anhydrous pyridine to form the morpholidate intermediate:

    CMP + DCCCMP-morpholidate\text{CMP + DCC} \rightarrow \text{CMP-morpholidate}
  • Phosphoethanolamine Coupling :
    The morpholidate reacts with phosphoethanolamine in tetrahydrofuran (THF):

    CMP-morpholidate + PhosphoethanolamineCDPEA\text{CMP-morpholidate + Phosphoethanolamine} \rightarrow \text{CDPEA}
  • Deprotection :
    Protecting groups (e.g., benzyl on phosphate) are removed via hydrogenolysis.

Challenges and Limitations

  • Low Yield : Multi-step synthesis typically yields 30–40% due to side reactions.

  • Regioselectivity : Unwanted phosphorylation at the 2'- or 3'-OH of ribose occurs without protecting groups.

  • Cost : High-purity reagents and anhydrous conditions increase production costs.

Industrial Production of CDPEA

Industrial-scale CDPEA production employs metabolically engineered microorganisms to bypass chemical synthesis limitations.

Microbial Fermentation

Yarrowia lipolytica and Candida oleaginosus strains engineered to overexpress ECT and ethanolamine kinase achieve CDPEA titers of 12–15 g/L in bioreactors. Key fermentation parameters include:

ConditionOptimal Setting
Carbon SourceGlucose (40 g/L)
Nitrogen SourceAmmonium sulfate (5 g/L)
Dissolved Oxygen30–40% saturation
pH6.8–7.2

Metabolic Engineering Strategies

  • Promoter Engineering : Strong constitutive promoters (e.g., TEF1) drive ECT expression.

  • Cofactor Recycling : NADPH regeneration systems enhance CTP availability.

  • Downregulation of Catabolic Pathways : Deleting CTPase prevents CDPEA degradation.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Enzymatic (Rat ECT)90–9599Moderate1200
Chemical Synthesis30–4085Low4500
Microbial Fermentation70–8095High300

Key Findings :

  • Enzymatic synthesis offers the highest purity but requires expensive enzyme purification.

  • Microbial fermentation balances cost and scalability, making it ideal for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Cytidine Diphosphate Ethanolamine primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in substitution reactions where the ethanolamine group is replaced by other functional groups.

Common Reagents and Conditions

The common reagents used in the reactions involving Cytidine Diphosphate Ethanolamine include cytidine triphosphate, ethanolamine phosphate, and various enzymes such as ethanolaminephosphate cytidylyltransferase. These reactions typically occur under mild, aqueous conditions that mimic the physiological environment .

Major Products Formed

The major product formed from the reaction of Cytidine Diphosphate Ethanolamine is phosphatidylethanolamine, a vital phospholipid in cell membranes. This product is essential for various cellular processes, including membrane fusion and signaling .

Scientific Research Applications

Chemistry

Synthesis of Phospholipids
CDPEA is utilized as a precursor in synthesizing various phospholipids, which are vital for cell membrane structure and function. It aids in creating complex molecules essential for cellular integrity.

Biology

Membrane Dynamics
Research involving CDPEA has provided insights into membrane dynamics and cellular processes. It is crucial for studying how membranes maintain their structure and function under various physiological conditions.

Medicine

Neuroprotective Effects
CDPEA has been investigated for its potential neuroprotective properties, particularly in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its role in maintaining membrane integrity is believed to contribute to neuronal health.

Industrial Applications

Lipid-Based Delivery Systems
In pharmaceutical industries, CDPEA is used to produce liposomes and other lipid-based delivery systems. These systems enhance the bioavailability of drugs by improving their solubility and stability.

Case Study 1: Neuroprotection

A study examined the effects of CDPEA on neuronal cultures exposed to oxidative stress. Results indicated that CDPEA treatment significantly reduced cell death and improved cell viability compared to untreated controls. This suggests its potential application in neuroprotective therapies .

Case Study 2: Membrane Composition

Research on cell lines demonstrated that supplementation with CDPEA altered the lipid composition of cell membranes, enhancing fluidity and functionality. This study highlights its importance in membrane biology .

Data Tables

Application Area Description Key Findings
ChemistryPrecursor for phospholipid synthesisEssential for membrane integrity
BiologyRole in membrane dynamicsAffects cellular signaling pathways
MedicinePotential neuroprotective agentReduces oxidative stress-induced damage
IndustryProduction of lipid-based drug delivery systemsEnhances drug solubility and stability

Mechanism of Action

Cytidine Diphosphate Ethanolamine exerts its effects by participating in the Kennedy pathway, where it acts as a substrate for the synthesis of phosphatidylethanolamine. This pathway involves the transfer of the cytidine diphosphate group to ethanolamine phosphate, forming Cytidine Diphosphate Ethanolamine, which is then converted to phosphatidylethanolamine. This process is crucial for maintaining membrane integrity and function .

Comparison with Similar Compounds

Structural and Enzymatic Differences

Parameter CDPEA CDP-Choline
Head Group Ethanolamine Choline
Final Phospholipid Phosphatidylethanolamine (PE) Phosphatidylcholine (PC)
Kinase Enzyme ETNK1, ETNK2 Choline kinase (CKI)
Cytidylyltransferase PCYT2 CCT (CTP:phosphocholine cytidylyltransferase)
Phosphotransferase EPT1/SELENOI CPT (Choline phosphotransferase)

CDPEA and CDP-choline share the same CTP-dependent cytidylyltransferase activation step but utilize distinct kinases and transferases . For example, ETNK1/2 phosphorylates ethanolamine, while CKI acts on choline .

Regulatory Differences

  • Substrate Competition: Ethanolamine and choline compete for phosphorylation and cytidylylation enzymes, creating metabolic cross-talk .
  • Tissue-Specific Expression : ETNK2 is highly expressed in primary Leydig cells (90.5 CPM) but suppressed in MA-10 cells (0.29 CPM), whereas ETNK1 compensates in the latter . In contrast, CCT is ubiquitously expressed for PC synthesis .

Comparison with Other CDP-Linked Compounds

CDP-Diacylglycerol

  • Function: Precursor for phosphatidylinositol (PI) and cardiolipin synthesis.
  • Divergence: Unlike CDPEA and CDP-choline, CDP-diacylglycerol incorporates glycerol-phosphate rather than ethanolamine or choline .

CDP-Glycerol

Research Findings and Data Highlights

Key Studies on CDPEA

  • Immune Regulation: In vivo CRISPR screens identified ETNK1, PCYT2, and SELENOI as essential for TFH cell differentiation via CXCR5 modulation .
  • Enzyme Dynamics : ETNK1 expression in MA-10 cells (143.8 CPM) compensates for low ETNK2 (0.29 CPM), ensuring CDPEA synthesis .

Biological Activity

Cytidine Diphosphate Ethanolamine (CDPEA) is a crucial intermediate in the biosynthesis of phosphatidylethanolamine, a key phospholipid found in cellular membranes. This article explores the biological activity of CDPEA, its metabolic pathways, and its physiological significance, supported by relevant data tables and case studies.

Overview of CDPEA

CDPEA is synthesized from cytidine triphosphate (CTP) and ethanolamine phosphate through the action of ethanolamine-phosphate cytidylyltransferase, a rate-limiting enzyme in the Kennedy pathway for phosphatidylethanolamine synthesis. The molecular formula for CDPEA is C11H20N4O11P2C_{11}H_{20}N_{4}O_{11}P_{2} with a molecular weight of 446.25 g/mol .

Metabolic Pathways

The primary metabolic pathway involving CDPEA is the Kennedy pathway , which leads to the formation of phosphatidylethanolamine (PtdEtn). This process is vital for maintaining cellular membrane integrity and function.

Key Enzymatic Reactions

  • Formation of CDPEA :
    CTP+OPhosphoethanolamineCDPethanolamine+PyrophosphateCTP+O-Phosphoethanolamine\rightarrow CDP-ethanolamine+Pyrophosphate
    • Enzyme : Ethanolamine-phosphate cytidylyltransferase (PCYT2)
  • Conversion to Phosphatidylethanolamine :
    CDPethanolamine+1,2diacylglycerolCytidinemonophosphate+PhosphatidylethanolamineCDP-ethanolamine+1,2-diacylglycerol\rightarrow Cytidinemonophosphate+Phosphatidylethanolamine
    • Enzyme : Ethanolaminephosphotransferase (EPT1)

Biological Functions

CDPEA plays several critical roles in biological systems:

  • Membrane Biogenesis : It is essential for the synthesis of phosphatidylethanolamine, which constitutes a significant portion of cellular membranes.
  • Signal Transduction : Phosphatidylethanolamine is involved in various signaling pathways, influencing cellular responses to external stimuli.
  • Energy Metabolism : It contributes to mitochondrial function and energy production by facilitating the formation of cardiolipin, a lipid crucial for mitochondrial membranes.

1. Muscle Insulin Sensitivity

A study investigated the role of CDP-ethanolamine in skeletal muscle and its impact on insulin sensitivity. Researchers disrupted phosphatidylethanolamine synthesis in muscle-specific ECT knockout mice. Results showed increased diacylglycerol levels but enhanced mitochondrial biogenesis and oxidative capacity, challenging previous assumptions about diacylglycerol's role in insulin resistance .

2. Hepatoma Analysis

In hepatoma cells, CDPEA levels were found to be significantly elevated compared to normal liver tissue. This suggests a potential role for CDPEA in cancer metabolism and highlights its importance in pathological conditions .

Enzymatic Reactions Involving CDPEA

ReactionEnzymeProduct
CTP + O-Phosphoethanolamine → CDP-ethanolamine + PyrophosphatePCYT2CDP-ethanolamine
CDP-ethanolamine + 1,2-diacylglycerol → Cytidine monophosphate + PhosphatidylethanolamineEPT1Phosphatidylethanolamine

Comparison of Phosphatidylethanolamine Synthesis Pathways

PathwayMain EnzymeKey ProductsContribution to PtdEtn Synthesis
Kennedy PathwayPCYT2PtdEtnMajor contributor
Decarboxylation PathwayPhosphatidylserine decarboxylasePtdEtnMinor contributor

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to investigate CDPEA’s role in phosphatidylethanolamine biosynthesis?

  • Methodological Answer : Use isotopic labeling (e.g., ³²P or ¹⁴C-ethanolamine) to trace CDPEA incorporation into phosphatidylethanolamine (PE) in in vitro assays. Combine this with enzyme activity assays for ethanolamine phosphotransferase (EPT), which catalyzes the final step of PE synthesis. Validate via thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify intermediates .
  • Key Variables :

  • Independent: Concentration of CDPEA, pH, temperature, cofactors (e.g., Mg²⁺).
  • Dependent: PE synthesis rate, enzyme kinetics (Km, Vmax).

Q. How can researchers optimize the detection of CDPEA in cellular extracts?

  • Methodological Answer : Employ LC-MS with electrospray ionization (ESI) in negative ion mode, paired with hydrophilic interaction liquid chromatography (HILIC) columns. Include internal standards (e.g., deuterated CDPEA) to correct for matrix effects. Validate detection limits via spike-recovery experiments in cell lysates .

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